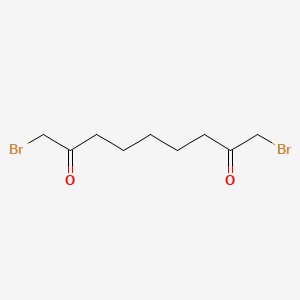
1,9-Dibromo-2,8-nonanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dibromo-2,8-nonanedione is a chemical compound with the molecular formula C9H14Br2O2. It is a reagent used in the synthesis of tetraamino alkane tetrahydrochlorides. The compound is characterized by the presence of two bromine atoms and two ketone groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,9-Dibromo-2,8-nonanedione can be synthesized through various methods. One common method involves the bromination of 2,8-nonanedione. The reaction typically requires a brominating agent such as bromine (Br2) in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 1 and 9 positions of the nonanedione .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
1,9-Dibromo-2,8-nonanedione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1,9-Dibromo-2,8-nonanedione is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly tetraamino alkane tetrahydrochlorides.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,9-Dibromo-2,8-nonanedione involves its reactivity due to the presence of bromine atoms and ketone groups. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the ketone groups can participate in reduction and oxidation reactions. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Nonanedione: Lacks the bromine atoms and is less reactive in substitution reactions.
1,9-Dibromononane: Lacks the ketone groups and is less versatile in oxidation and reduction reactions.
Uniqueness
1,9-Dibromo-2,8-nonanedione is unique due to the presence of both bromine atoms and ketone groups, making it highly reactive and versatile in various chemical reactions. This dual functionality allows it to be used in a wide range of synthetic applications, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C9H14Br2O2 |
|---|---|
Peso molecular |
314.01 g/mol |
Nombre IUPAC |
1,9-dibromononane-2,8-dione |
InChI |
InChI=1S/C9H14Br2O2/c10-6-8(12)4-2-1-3-5-9(13)7-11/h1-7H2 |
Clave InChI |
XXZFYYNTEGGPKC-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)CBr)CCC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


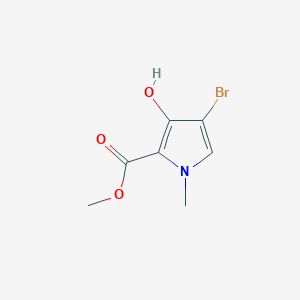
![4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B15203263.png)
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide](/img/structure/B15203264.png)
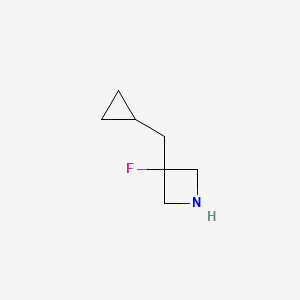
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B15203270.png)
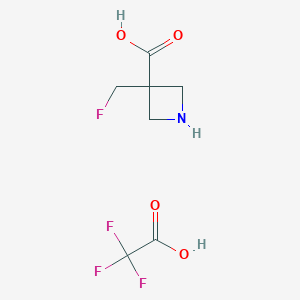
![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)


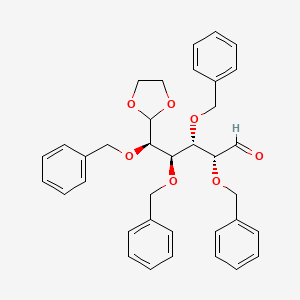
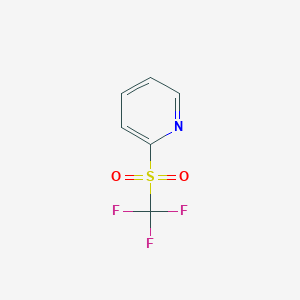
![7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15203328.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)
